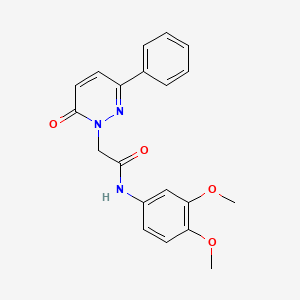
N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide often involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired complex structure. For instance, Geng et al. (2023) describe the synthesis of related compounds through the use of 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, confirming the structures of the synthesized molecules. The precise structure was analyzed using single-crystal X-ray diffraction, and the molecular structures were further validated through density functional theory (DFT) calculations, indicating the meticulous approaches required for the synthesis of such complex molecules (Geng et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using advanced techniques such as X-ray diffraction and DFT studies. Geng et al. (2023) utilized these methods to confirm the molecular geometry, showcasing the effectiveness of DFT in predicting conformations that align with experimental data. Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which directly influences its chemical behavior and interactions (Geng et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide and its derivatives can reveal much about the compound's reactivity and functional applications. Studies like those by Ahmad et al. (2012) often explore the reactivity of such compounds, providing insights into potential chemical transformations and interactions that these molecules can undergo. These reactions are fundamental for understanding the compound's behavior in various chemical environments (Ahmad et al., 2012).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are essential for its characterization and potential application. Techniques such as spectroscopy and crystallography provide valuable data on these aspects. For example, the work by Geng et al. (2023) and others highlights the importance of such analyses in determining the suitability of these compounds for further chemical studies or applications (Geng et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are determined through experimental studies and theoretical calculations. Research like that conducted by Geng et al. (2023) utilizes DFT and other computational methods to predict and analyze these properties, providing a deeper understanding of the molecule's behavior in chemical reactions (Geng et al., 2023).
科学的研究の応用
Biological Screening and Fingerprint Applications :
- A study by Khan et al. (2019) on benzyl and sulfonyl derivatives of similar acetamides reported significant antibacterial, antifungal, and anthelmintic activities. These compounds also showed potential as agents for latent fingerprint detection, indicating their diverse applicability in forensic science.
Molecular Conformations and Hydrogen Bonding :
- Research by Narayana et al. (2016) highlighted different molecular conformations and hydrogen bonding in similar acetamide compounds. This suggests potential applications in the development of new materials or pharmaceuticals based on their unique structural properties.
Anticancer and Antimicrobial Activity :
- A study by Kumar et al. (2019) synthesized new analogs of related compounds and evaluated their anticancer and antimicrobial activities. Such research points to the possibility of using similar compounds in therapeutic applications against various diseases.
Antibacterial Agents and QSAR Studies :
- Desai et al. (2008) explored the synthesis of related compounds and conducted QSAR studies, revealing their moderate to good activity against bacteria. This study (Desai et al., 2008) underscores the potential of similar compounds in developing new antibacterial agents.
Antifungal Agents :
- Bardiot et al. (2015) identified derivatives of related acetamides as potent antifungal agents. Their research (Bardiot et al., 2015) demonstrates the potential of these compounds in treating fungal infections.
Antitumor Activity and Molecular Docking Study :
- Al-Suwaidan et al. (2016) synthesized novel quinazolinone analogues and evaluated their antitumor activity. The study (Al-Suwaidan et al., 2016) also included molecular docking to explore their potential in cancer treatment.
Synthesis and Characterization for Antimicrobial Applications :
- Talupur et al. (2021) synthesized and characterized similar compounds for antimicrobial evaluation. Their study (Talupur et al., 2021) highlights the relevance of these compounds in combating microbial infections.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-10-8-15(12-18(17)27-2)21-19(24)13-23-20(25)11-9-16(22-23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUWQOLYMPLULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
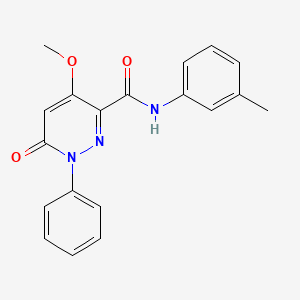
![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)
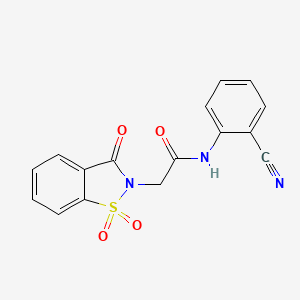
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)
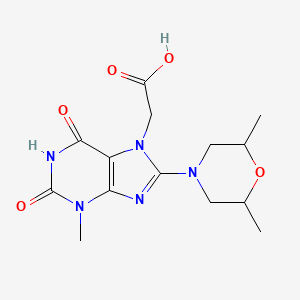
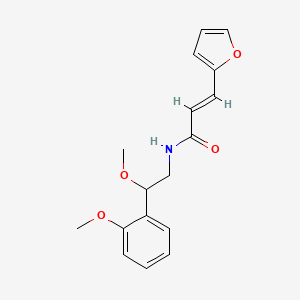

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)